molecular formula C11H7ClO3 B1331284 5-(4-Chlorophenyl)-2-furoic acid CAS No. 41019-45-8

5-(4-Chlorophenyl)-2-furoic acid

Cat. No. B1331284
CAS RN: 41019-45-8
M. Wt: 222.62 g/mol
InChI Key: XIPQHWUSDHTXOO-UHFFFAOYSA-N
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Description

The compound of interest, 5-(4-Chlorophenyl)-2-furoic acid, is a derivative of furoic acid, which is a significant chemical in the realm of biomass utilization and pharmaceuticals. Although the provided papers do not directly discuss 5-(4-Chlorophenyl)-2-furoic acid, they provide insights into related compounds and their analyses, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related furoic acid derivatives has been explored in various studies. For instance, a convenient synthesis method for 5-substituted-2,5-dihydro-2-furoic acids has been reported, where controlled Birch reduction followed by esterification with acidic methanol was employed . Additionally, aryl 5-(2-chlorophenyl)-2-furoates were synthesized using phase transfer catalysis, indicating the potential for similar methods to be applied to the synthesis of 5-(4-Chlorophenyl)-2-furoic acid .

Molecular Structure Analysis

Spectroscopic characterization plays a crucial role in determining the molecular structure of compounds. In the case of a related compound, 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid, techniques such as FT-IR, NMR, and single-crystal X-ray structural analysis were utilized to confirm the formation and structure of the compound . These techniques could similarly be applied to 5-(4-Chlorophenyl)-2-furoic acid to elucidate its molecular structure.

Chemical Reactions Analysis

The reactivity of furoic acid derivatives can be inferred from studies on similar compounds. For example, the transformation of furoic acid to 2,5-furandicarboxylic acid through a series of reactions including bromination, esterification, carbonylation, and hydrolysis has been demonstrated, showcasing the chemical versatility of furoic acid derivatives . This suggests that 5-(4-Chlorophenyl)-2-furoic acid may also undergo various chemical reactions, potentially leading to a range of useful products.

Physical and Chemical Properties Analysis

The physical and chemical properties of furoic acid derivatives can be assessed through analytical techniques. A study on the analysis of 5-hydroxymethyl-2-furoic acid (HMFA) in urine using HPLC and GC indicates the practicality of these methods in determining the concentration and properties of such compounds in biological samples . Furthermore, the analysis of 4-chloro-5-sulfamoylanthranilic acid in pharmaceutical preparations of furosemide by HPLC suggests that similar analytical approaches could be applied to 5-(4-Chlorophenyl)-2-furoic acid to ascertain its properties .

Scientific Research Applications

Synthesis Applications

5-(4-Chlorophenyl)-2-furoic acid and related compounds have been studied for various synthesis applications. The synthesis of aryl 5-(2-chlorophenyl)-2-furoates under phase transfer catalysis has been achieved, offering excellent yield and demonstrating the potential of these compounds in organic synthesis (Li & Wang, 2002). Moreover, research on the synthesis of 5-substituted-2,5-dihydro-2-furoic acids reveals the interesting spectroscopic properties of these compounds, indicating their relevance in chemical research and potential applications in various fields (Masamune, Ono, & Matsue, 1975).

Photocatalysis and Polymer Applications

The oxidation of 2-furoic acid to 5-hydroxy-5H-furan-2-one using a novel supported photocatalyst demonstrates the application of 5-(4-Chlorophenyl)-2-furoic acid in photocatalysis and polymer synthesis (Burguete et al., 2010). This suggests its potential role in the development of new materials and technologies.

Electrical and Photoelectrical Properties

5-(4-Chlorophenyl)-2-furoic acid has also been incorporated in the study of electrical and photoelectrical properties of Schottky diodes. When reacted with chitin, the synthesized products showed distinct properties, highlighting its potential in electronic applications (Uzun et al., 2020).

Biocatalytic Production

In the realm of sustainable chemistry, 2,5-Furandicarboxylic acid (FDCA), derived from 5-(4-Chlorophenyl)-2-furoic acid, is gaining attention for its applications as a substitute for petroleum-derived terephthalic acid in bio-based polymers (Yuan et al., 2019). This area of research is critical for developing environmentally friendly materials.

properties

IUPAC Name

5-(4-chlorophenyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO3/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPQHWUSDHTXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352441
Record name 5-(4-Chlorophenyl)-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-2-furoic acid

CAS RN

41019-45-8
Record name 5-(4-Chlorophenyl)-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Chlorophenyl)-2-furoic acid
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Synthesis routes and methods

Procedure details

5-Bromo-2-furoic acid (1 g, 5.25 mmol) was coupled to 4-chloro-phenylboronic acid (819 mg, 5.23 mmol) acid using Method F to give the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
819 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
I Drizin, RJ Gregg, MJC Scanio, L Shi, MF Gross… - Bioorganic & medicinal …, 2008 - Elsevier
The synthesis and pharmacological characterization of a novel furan-based class of voltage-gated sodium channel blockers is reported. Compounds were evaluated for their ability to …
Number of citations: 35 www.sciencedirect.com
Y Jiang, D Hascall, D Li, JH Pease - Journal of Chromatography A, 2015 - Elsevier
In this paper, we introduce a high throughput LCMS/UV/CAD/CLND system that improves upon previously reported systems by increasing both the quantitation accuracy and the range …
Number of citations: 10 www.sciencedirect.com
SL van der Beek, A Zorzoli, E Çanak… - Molecular …, 2019 - Wiley Online Library
Biosynthesis of the nucleotide sugar precursor dTDP‐L‐rhamnose is critical for the viability and virulence of many human pathogenic bacteria, including Streptococcus pyogenes (…
Number of citations: 46 onlinelibrary.wiley.com
K Takahashi, M Ikura, H Habashita, M Nishizaki… - Bioorganic & medicinal …, 2005 - Elsevier
Generation of structurally new matrix metalloproteinase inhibitors was successfully carried out using an in silico technique. In order to identify the small fragment interacting with …
Number of citations: 34 www.sciencedirect.com
SL van der Beek, A Zorzoli, E Çanak, RN Chapman… - bioRxiv, 2018 - biorxiv.org
Biosynthesis of the nucleotide sugar precursor dTDP-L-rhamnose is critical for the viability and virulence of many human pathogenic bacteria, including Streptococcus pyogenes (Group …
Number of citations: 0 www.biorxiv.org
U Vogel, K Beerens, T Desmet - Journal of Biological Chemistry, 2022 - Elsevier
Nucleotide sugar (NS) dehydratases play a central role in the biosynthesis of deoxy and amino sugars, which are involved in a variety of biological functions in all domains of life. …
Number of citations: 9 www.sciencedirect.com
CC Thurman - 2019 - oaktrust.library.tamu.edu
The cell wall is a common component found in nearly all bacteria. Long validated as a drug target for over half of all prescribed antibiotics, it continues to offer new sources for …
Number of citations: 2 oaktrust.library.tamu.edu

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